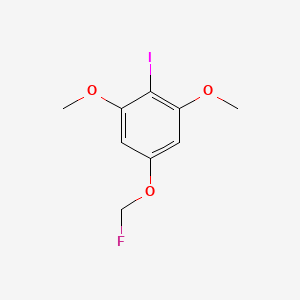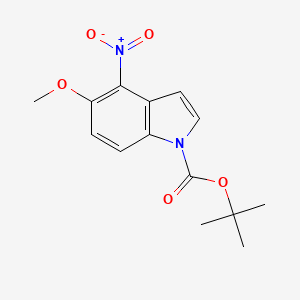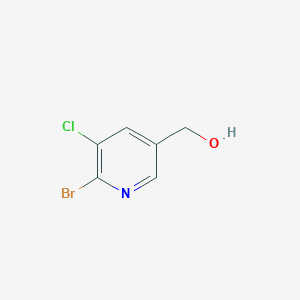
(6-Bromo-5-chloropyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-5-chloropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions .
化学反应分析
Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine carboxylic acids or aldehydes.
Reduction Reactions: Dehalogenated pyridine derivatives or methyl-substituted pyridines.
科学研究应用
Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
相似化合物的比较
(6-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but with different positions of halogen atoms.
(5-Bromo-2-chloropyridin-3-yl)methanol: Another isomer with different halogen positions.
(6-Chloropyridin-3-yl)methanol: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness: (6-Bromo-5-chloropyridin-3-yl)methanol is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for selective reactions and interactions that are not possible with other isomers. The presence of both halogen atoms and the hydroxymethyl group provides a versatile platform for further chemical modifications and applications .
属性
分子式 |
C6H5BrClNO |
|---|---|
分子量 |
222.47 g/mol |
IUPAC 名称 |
(6-bromo-5-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
InChI 键 |
WHFWAUWURBCQJW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



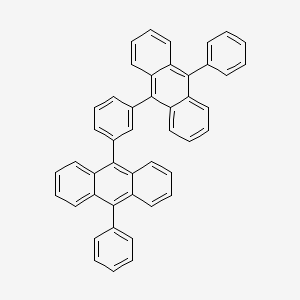


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
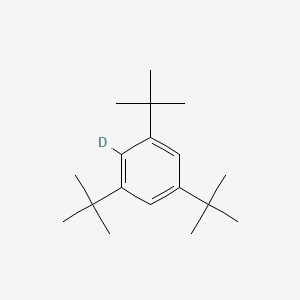
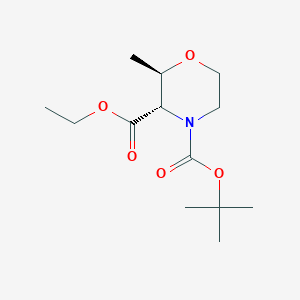


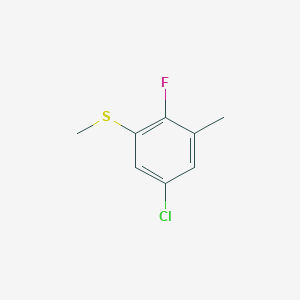
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
